3-(Dimethylamino)propyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJCRUKUIQRCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53466-45-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53466-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8066632 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20602-77-1 | |

| Record name | 3-(Dimethylamino)propyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020602771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Dimethylamino)propyl Methacrylate: Properties, Polymerization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 3-(Dimethylamino)propyl methacrylate (DMAPMA), a functional monomer with significant potential in the fields of drug delivery, gene therapy, and biomaterials. While structurally similar to the more extensively studied 2-(Dimethylamino)ethyl methacrylate (DMAEMA), DMAPMA possesses unique characteristics that warrant detailed exploration. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the physical and chemical properties of this versatile cationic monomer.

Core Physicochemical Properties

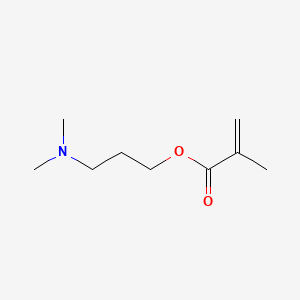

This compound is a tertiary amine-containing methacrylate monomer. Its chemical structure, featuring a polymerizable methacrylate group and a pH-responsive dimethylamino group, makes it a valuable building block for "smart" polymers that can respond to environmental stimuli.

Chemical Structure

Caption: Chemical structure of this compound.

Physical Properties Summary

The physical properties of DMAPMA are crucial for its handling, polymerization, and application. The following table summarizes the key physical data available for DMAPMA. For comparative purposes, data for the closely related and more widely studied 2-(Dimethylamino)ethyl methacrylate (DMAEMA) are also included.

| Property | This compound (DMAPMA) | 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) |

| CAS Number | 20602-77-1[1][2] | 2867-47-2[3] |

| Molecular Formula | C₉H₁₇NO₂[2] | C₈H₁₅NO₂[3] |

| Molecular Weight | 171.24 g/mol [2] | 157.21 g/mol [3] |

| Appearance | Colorless to light yellow liquid[1] | Clear, colorless liquid[4] |

| Density | 0.9528 g/cm³ at 24°C[5] | 0.933 g/mL at 25°C |

| Boiling Point | 80.5°C at 9 Torr[5] | 182-192°C at 760 mmHg |

| Melting Point | Not readily available | -50°C |

| Refractive Index | Not readily available | n20/D 1.439 |

| Solubility | Soluble in organic solvents | Soluble in water and many organic solvents[4] |

Note: The longer propyl chain in DMAPMA compared to the ethyl chain in DMAEMA is expected to slightly increase its hydrophobicity, which may influence its solubility and the properties of the resulting polymers.

Chemical Reactivity and Polymerization

The dual functionality of DMAPMA governs its chemical behavior. The methacrylate group allows for polymerization via various radical mechanisms, while the tertiary amine group imparts pH-sensitivity and allows for quaternization.

pH-Responsive Behavior

The tertiary amine group of DMAPMA has a pKa value that allows it to be protonated in acidic conditions, rendering the monomer and its corresponding polymer (P(DMAPMA)) cationic and generally more water-soluble. Conversely, in basic conditions, the amine group is deprotonated, making the polymer less charged and more hydrophobic. This pH-responsive behavior is a cornerstone of its application in "smart" drug delivery systems, where changes in physiological pH (e.g., in tumor microenvironments or endosomal compartments) can trigger drug release.

Polymerization Techniques

P(DMAPMA) can be synthesized through various radical polymerization techniques. Controlled radical polymerization (CRP) methods are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers).

This protocol is adapted from procedures for the RAFT polymerization of similar amine-containing methacrylates and serves as a starting point for the synthesis of well-defined P(DMAPMA).[6][7]

Materials:

-

This compound (DMAPMA), inhibitor removed

-

RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)

-

Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

-

Solvent (e.g., 1,4-dioxane or dimethylformamide)

-

Nitrogen or Argon gas

-

Schlenk flask and line

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve DMAPMA (e.g., 5 g, 29.2 mmol), CPADB (e.g., 81.5 mg, 0.292 mmol, for a target degree of polymerization of 100), and ACVA (e.g., 16.4 mg, 0.0584 mmol, [RAFT agent]:[Initiator] ratio of 5:1) in the chosen solvent (e.g., 10 mL).

-

Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[7][8]

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.

-

Monitoring: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography, GPC).

-

Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Repeat the dissolution-precipitation cycle two to three times to remove unreacted monomer and other impurities.

-

Drying: Dry the purified P(DMAPMA) under vacuum until a constant weight is achieved.

Caption: Workflow for RAFT polymerization of DMAPMA.

This protocol is based on established methods for the ATRP of DMAEMA and can be adapted for DMAPMA. ATRP is another powerful CRP technique that utilizes a transition metal catalyst.[9][10][11]

Materials:

-

This compound (DMAPMA), inhibitor removed

-

Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

-

Catalyst (e.g., copper(I) bromide, CuBr)

-

Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

-

Solvent (e.g., anisole or a mixture of water and isopropanol)[10]

-

Nitrogen or Argon gas

-

Schlenk flask and line

Procedure:

-

Catalyst Complex Formation: In a Schlenk flask, add CuBr (e.g., 20.6 mg, 0.144 mmol) and the solvent (e.g., 5 mL). Deoxygenate by bubbling with inert gas for 20-30 minutes. Add PMDETA (e.g., 30.1 µL, 0.144 mmol) via a syringe to form the catalyst complex.

-

Monomer and Initiator Preparation: In a separate Schlenk flask, add DMAPMA (e.g., 5 g, 29.2 mmol) and the remaining solvent (e.g., 5 mL). Deoxygenate this mixture by bubbling with inert gas.

-

Initiation: Transfer the catalyst complex solution to the monomer solution via a cannula. Then, add the initiator, EBiB (e.g., 21.1 µL, 0.144 mmol, for a target degree of polymerization of 200), to start the polymerization.

-

Polymerization: Place the flask in a thermostated oil bath (e.g., 50°C) and stir.

-

Monitoring and Termination: Follow the same procedures for monitoring and termination as described in the RAFT protocol.

-

Purification: After polymerization, dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Then, precipitate the polymer in a non-solvent.

-

Drying: Dry the purified P(DMAPMA) under vacuum.

Applications in Drug Development

The unique properties of P(DMAPMA) and its copolymers make them highly attractive for various applications in drug and gene delivery.

pH-Responsive Drug Delivery Systems

The ability of P(DMAPMA) to undergo conformational and solubility changes in response to pH makes it an excellent candidate for targeted drug delivery. For instance, hydrogels or nanoparticles formulated with P(DMAPMA) can be designed to be stable at physiological pH (around 7.4) but swell or disassemble in the acidic environment of tumors or endosomes, leading to the release of an encapsulated therapeutic agent.[12][13]

Caption: Conceptual workflow of pH-responsive drug release from a P(DMAPMA)-based carrier.

Non-viral Gene Delivery Vectors

The cationic nature of protonated P(DMAPMA) allows it to electrostatically interact with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form nanoscale complexes known as polyplexes.[14][15][16][17] These polyplexes can protect the genetic material from degradation and facilitate its entry into cells. The "proton sponge" effect, where the buffering capacity of the polymer in endosomes leads to osmotic swelling and rupture, can further enhance the release of the nucleic acid into the cytoplasm. While less studied than P(DMAEMA), P(DMAPMA) is a promising candidate for gene delivery applications due to its similar chemical nature.[11][18][19]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling DMAPMA.

-

General Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: DMAPMA is typically supplied with an inhibitor (e.g., BHT) to prevent spontaneous polymerization.[1] It should be stored in a cool, dark place, and under an inert atmosphere if long-term storage is required.

-

Hazards: DMAPMA is a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.[1] It is suspected of damaging fertility or the unborn child.[1]

Conclusion

This compound is a functional monomer with significant potential for the development of advanced drug delivery and gene therapy systems. Its pH-responsive nature, coupled with the ability to form well-defined polymers using controlled radical polymerization techniques, offers a versatile platform for creating "smart" biomaterials. While further research is needed to fully elucidate its properties and applications, particularly in comparison to its well-documented ethyl-analogue, the information presented in this guide provides a solid foundation for scientists and researchers to explore the utility of DMAPMA in their drug development endeavors.

References

- 1. This compound | 20602-77-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 20602-77-1 [chemicalbook.com]

- 3. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Dimethylamino)ethyl Methacrylate [benchchem.com]

- 5. This compound CAS#: 20602-77-1 [m.chemicalbook.com]

- 6. N-(3-(Dimethylamino)propyl)methacrylamide | 5205-93-6 | Benchchem [benchchem.com]

- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. parchem.com [parchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Cationic Polymers for Gene Delivery: Properties and Functional Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the pKa of Poly(3-(Dimethylamino)propyl methacrylate)

The ionization behavior of "smart" polymers is the cornerstone of their utility in advanced applications, particularly in the realm of drug and gene delivery. Poly(this compound), or PDMAPMA, is a prominent member of this class of materials, prized for its pH-responsive nature. The acid dissociation constant, pKa, is the single most critical parameter governing this responsiveness. A thorough understanding of the pKa of PDMAPMA is not merely academic; it is the key to designing and optimizing delivery systems that can intelligently navigate biological barriers.

This guide provides a comprehensive exploration of the pKa of PDMAPMA, moving beyond a simple numerical value to dissect the underlying principles, experimental methodologies for its determination, and the profound implications of its behavior in applied materials science.

The Concept of pKa in Polyelectrolytes: Beyond the Monomer

For a simple small molecule, the pKa is a discrete value representing the pH at which 50% of the molecules are ionized. For a polyelectrolyte like PDMAPMA, the situation is substantially more complex. We do not speak of a single pKa, but rather an apparent pKa (pKa,app) , which is not a constant. This is because the ease with which one dimethylamino group on the polymer chain can be protonated is heavily influenced by the ionization state of its neighbors.

As protons associate with the tertiary amine groups along the polymer backbone, the chain accumulates a positive charge. The resulting electrostatic repulsion makes it progressively more difficult to protonate the next available amine group.[1] This cooperative effect means the apparent pKa changes with the degree of ionization (α). Consequently, the pKa of the polymer is generally higher than that of its corresponding monomer.[1]

Several factors critically influence this apparent pKa:

-

Electrostatic Repulsions: The primary reason for the deviation from monomer pKa.

-

Ionic Strength: The presence of salt ions in the solution can screen the electrostatic repulsions between protonated groups, thereby lowering the apparent pKa.[1][2][3]

-

Local Hydrophobicity: The polymer's conformation can create microenvironments that alter the local dielectric constant, affecting the stability of the charged state.

-

Copolymer Composition: The presence of other monomer units can influence the local environment and steric hindrance, thus modulating the pKa.[4]

Reported pKa Values: PDMAPMA in Context

Direct, extensively cited pKa values for the PDMAPMA homopolymer are less common in the literature compared to its close analogue, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). However, by examining data for the monomer and related structures, we can establish a scientifically grounded understanding.

The monomer, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAm), which is structurally very similar to the methacrylate version, has a reported pKa of approximately 8.8.[5] PDMAPMA itself is described as a weak base, exhibiting phase separation only under strongly alkaline conditions (pH ~14) in the absence of salt, which implies its pKa is relatively high.[6][7][8]

For context, the more widely studied PDMAEMA has an apparent pKa in the range of 7.0-7.8.[9][10][11][12] This value is strategically located near the physiological pH of blood (7.4) and within the range of endosomal pH (5.5-7.0), making it a candidate for applications requiring a "proton sponge" effect.

| Compound | Type | Reported pKa Value | Key Implications |

| PDMAEMA | Polymer Analogue | ~7.0 - 7.8[9][11][12] | Buffering capacity in the endosomal pH range, useful for endosomal escape. |

| DMAPMAm | Monomer Analogue | ~8.8[5] | Higher intrinsic basicity compared to the DMAEMA monomer. |

| PDMAPMA | Target Polymer | High (inferred) | Expected to be more protonated at physiological pH than PDMAEMA. |

This comparison suggests that PDMAPMA, with its likely higher pKa, will be more extensively protonated at physiological pH than PDMAEMA. This has significant consequences for its interaction with biological molecules and its performance in delivery systems.

Experimental Determination of Polymer pKa

Determining the apparent pKa of a polyelectrolyte requires precise experimental techniques. Potentiometric and spectrophotometric titrations are the most common and reliable methods.[1][13]

Potentiometric Titration

This is the gold standard for pKa determination.[13] The method involves the stepwise addition of a strong acid (or base) to a solution of the polymer while monitoring the pH.

Caption: Workflow for pKa determination via potentiometric titration.

-

Solution Preparation:

-

Prepare a stock solution of 0.1 M NaOH and 0.1 M HCl. Ensure the NaOH solution is fresh or standardized to avoid errors from carbonate formation.

-

Prepare a salt solution of 0.15 M KCl to maintain constant ionic strength throughout the titration.

-

Accurately weigh and dissolve the PDMAPMA polymer in the 0.15 M KCl solution to a known concentration (e.g., 1 mM based on the repeating unit).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the polymer solution into a titration vessel.

-

If the solution is not already acidic, add 0.1 M HCl dropwise to bring the initial pH to ~2.0, ensuring all amine groups are fully protonated.

-

Begin stirring the solution and purge with nitrogen gas to eliminate dissolved CO₂, which can interfere with the titration of a base.

-

-

Measurement:

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 5-50 µL).

-

After each addition, allow the pH reading to stabilize completely (e.g., for 180 seconds) before recording the value.[1]

-

Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

The apparent pKa corresponds to the pH at the half-equivalence point (where 50% of the amine groups have been deprotonated). This is identified as the inflection point of the sigmoid curve.

-

Alternatively, the data can be fitted to the modified Henderson-Hasselbalch equation: pH = pKa,app + n log(α / (1 - α)), where α is the degree of ionization and n is the Hill coefficient, which describes the cooperativity of the ionization process.

-

Spectrophotometric Titration

This method is advantageous for samples that are sparingly soluble or available only in small quantities. It relies on monitoring the change in UV-Vis absorbance as a function of pH, provided that the protonated and deprotonated forms of the molecule have distinct absorption spectra.

Caption: Workflow for pKa determination via spectrophotometric titration.

-

Solution Preparation:

-

Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., from pH 2 to 12).

-

Prepare a stock solution of PDMAPMA.

-

Add a small, constant amount of the PDMAPMA stock solution to each buffer to create a series of samples with identical polymer concentration but different pH.

-

-

Measurement:

-

Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

-

Identify a wavelength where the absorbance changes significantly as the pH is varied. This indicates a spectral difference between the protonated and deprotonated species.

-

-

Data Analysis:

Critical Factors Influencing PDMAPMA pKa

The Role of Ionic Strength

The ionic strength of the surrounding medium has a pronounced effect on the pKa of polyelectrolytes.[3] In a low-salt environment, the positive charges that build up on the PDMAPMA chain during protonation exert strong electrostatic repulsion on neighboring sites. In a solution with higher ionic strength (e.g., by adding NaCl), the salt ions form a diffuse cloud around the polymer chain, effectively screening these repulsive forces.[2] This shielding makes it easier to protonate subsequent amine groups, resulting in a decrease in the apparent pKa.[1]

Caption: Influence of ionic strength on the apparent pKa of a polycation.

Impact of Copolymerization and Architecture

When DMAPMA is copolymerized with other monomers, the resulting apparent pKa can be tuned.

-

Hydrophobic Comonomers: Incorporating hydrophobic monomers can create nonpolar microdomains along the polymer chain. These domains can alter the local dielectric constant, potentially making the protonated (charged) state less stable and thus affecting the pKa.

-

Hydrophilic Comonomers: Non-ionizable, hydrophilic comonomers (like HEMA or PEG-methacrylate) can act as spacers between the DMAPMA units. This increased spacing reduces the electrostatic repulsion between protonated sites, which can lead to a lower apparent pKa compared to the homopolymer.

-

Polymer Architecture: The arrangement of monomers matters. In a block copolymer , the DMAPMA units are clustered together, leading to strong cooperative ionization effects similar to the homopolymer. In a random copolymer , the ionizable groups are distributed more sparsely, which can weaken the electrostatic interactions between them and alter the overall pKa profile.[4]

Functional Implications: The "Proton Sponge" Effect and Beyond

The pKa value is directly linked to the polymer's function in a biological context, especially for intracellular drug and gene delivery. The "proton sponge" hypothesis is a key mechanism for endosomal escape.

After a polymer-drug or polymer-gene complex (polyplex) is taken up by a cell via endocytosis, it is trapped within an endosome. The endosome contains proton pumps (V-ATPases) that actively pump protons into its lumen, lowering the internal pH from ~7.4 to ~5.5-6.0.

A polymer with a pKa in this range, such as PDMAEMA, will absorb these incoming protons. This buffering action leads to a continuous influx of protons and counter-ions (Cl⁻), causing osmotic swelling and eventual rupture of the endosomal membrane. This releases the therapeutic payload into the cytoplasm where it can take effect.[10]

Given that PDMAPMA likely has a pKa higher than this range, it would be largely protonated at physiological pH, making it highly effective at complexing with anionic species like DNA or siRNA.[9] While its buffering capacity in the late endosome might be less pronounced than that of PDMAEMA, its strong positive charge could facilitate membrane interactions through other mechanisms, contributing to endosomal disruption.

Caption: The "Proton Sponge Effect" for endosomal escape of polyplexes.

Conclusion

The pKa of poly(this compound) is not a single, fixed number but a dynamic property governed by the principles of polyelectrolyte chemistry. While its monomer analogue suggests a relatively high intrinsic basicity (pKa ~8.8), the apparent pKa of the polymer is subject to significant modulation by factors such as ionic strength, copolymer composition, and the degree of ionization. This behavior is central to its function as a pH-responsive material.

Accurate determination of the apparent pKa, primarily through potentiometric titration, is a mandatory step in the characterization of PDMAPMA-based systems for drug and gene delivery. A comprehensive understanding of how to measure and manipulate this critical parameter empowers researchers to rationally design and fine-tune next-generation smart materials for targeted and effective therapeutic interventions.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]

- 3. Weak Polyelectrolytes as Nanoarchitectonic Design Tools for Functional Materials: A Review of Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Hybrid DSPC:DOPC:P(OEGMA950-DIPAEMA) Nanostructures: The Random Architecture of Polymeric Guest as a Key Design Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Hydrophobic Modifications on the Solution Self-Assembly of P(DMAEMA-co-QDMAEMA)-b-POEGMA Random Diblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

solubility of 3-(Dimethylamino)propyl methacrylate in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)propyl methacrylate in Organic Solvents

Foreword

This compound (DMAPMA) has emerged as a cornerstone functional monomer in the field of advanced materials, particularly for the synthesis of stimuli-responsive or "smart" polymers.[1] Its unique molecular architecture, featuring a polymerizable methacrylate group and a pH-sensitive tertiary amine, allows for the creation of polymers that can intelligently respond to environmental cues.[2][3] This capability is heavily exploited in cutting-edge applications such as targeted drug and gene delivery systems.[4][5][6][7] A comprehensive understanding of the solubility of DMAPMA in various organic solvents is not merely academic; it is a fundamental prerequisite for controlled polymerization, efficient purification, and successful formulation of the final product. This guide provides a detailed exploration of the physicochemical principles governing DMAPMA's solubility, presents a qualitative solubility profile, and details a robust experimental protocol for its quantitative determination.

The Physicochemical Basis of DMAPMA Solubility

The solubility of any compound is dictated by the principle of "like dissolves like," a concept rooted in the thermodynamics of intermolecular forces.[8] The solubility behavior of DMAPMA is a direct consequence of its molecular structure, which imparts a versatile, somewhat amphiphilic character.

-

Molecular Structure: DMAPMA consists of a nonpolar methacrylate backbone and a polar pendant propyl chain terminating in a tertiary amine group.[9] This duality allows it to interact favorably with a wide range of solvents.

-

Polarity and Hydrogen Bonding: The tertiary amine group is the primary driver of its polarity and its ability to act as a hydrogen bond acceptor. The lone pair of electrons on the nitrogen can form strong hydrogen bonds with protic solvents (e.g., alcohols, water). The carbonyl group of the methacrylate can also participate as a hydrogen bond acceptor. This explains its excellent solubility in water and polar protic solvents.[2][8][10]

-

Dipole-Dipole and Dispersion Forces: In polar aprotic solvents (e.g., acetone, THF), solubility is governed by dipole-dipole interactions. In nonpolar solvents (e.g., toluene, hexane), London dispersion forces are the dominant intermolecular interaction. While soluble in some nonpolar solvents, its solubility is limited in highly nonpolar aliphatic hydrocarbons due to the polarity of the dimethylamino group.[8]

Solubility Profile in Common Organic Solvents

DMAPMA exhibits good solubility in a broad array of organic solvents, a key property for its versatile application in polymer synthesis.[2] The following table provides a qualitative summary of its solubility based on established chemical principles and available data.

| Solvent Class | Example Solvent | Solvent Type | Predicted Solubility | Primary Rationale for Interaction |

| Water | Water | Polar Protic | Very Soluble[2][10] | Strong hydrogen bonding with the tertiary amine and carbonyl groups. |

| Alcohols | Methanol, Ethanol | Polar Protic | Miscible | Excellent hydrogen bond donors that interact strongly with the amine and ester functionalities.[8] |

| Ketones | Acetone | Polar Aprotic | Miscible | Strong dipole-dipole interactions; the carbonyl group of acetone can act as a hydrogen bond acceptor.[8] |

| Ethers | Tetrahydrofuran (THF) | Moderately Polar Aprotic | Miscible | Favorable dipole-dipole and London dispersion forces. |

| Esters | Ethyl Acetate | Moderately Polar Aprotic | Miscible | "Like dissolves like" principle applies well due to the shared ester functional group; dipole-dipole interactions. |

| Halogenated | Dichloromethane (DCM) | Polar Aprotic | Miscible | Dipole-dipole interactions facilitate dissolution. |

| Aromatic Hydrocarbons | Toluene | Nonpolar | Soluble | Interactions are driven by London dispersion forces and potential π-stacking between the toluene ring and the methacrylate double bond.[8] |

| Aliphatic Hydrocarbons | Hexane | Nonpolar | Sparingly Soluble | The significant polarity mismatch between the polar amine group of DMAPMA and nonpolar hexane limits solubility.[8] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

For precise quantification of solubility, the isothermal saturation or "shake-flask" method is considered the gold standard for its reliability and accuracy.[11] This protocol details the procedure for determining the equilibrium solubility of DMAPMA in a given solvent at a specific temperature.

Core Directive and Causality

The objective is to create a saturated solution at equilibrium, where the rate of dissolution equals the rate of precipitation. Using an excess of the solute (DMAPMA) is critical to ensure the solvent becomes fully saturated.[11] Equilibration over an extended period (24-72 hours) at a constant temperature is necessary because dissolution can be a slow process, and this ensures the measured solubility represents the true thermodynamic equilibrium.

Materials & Equipment

-

High-purity this compound (DMAPMA)

-

Analytical grade organic solvents

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of DMAPMA solid to a vial containing a precisely known volume (e.g., 10.0 mL) of the test solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Equilibration: Seal the vials tightly and place them in the constant temperature shaker set to the desired temperature (e.g., 25.0 °C). Agitate the samples for a defined period, typically 24 to 72 hours, to ensure equilibrium is reached.[12]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to settle completely.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. Filtering is a critical step to remove any microscopic undissolved particles.

-

Gravimetric Analysis: Place the vial with the filtered aliquot in a drying oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight is achieved.

-

Calculation: Determine the mass of the dissolved DMAPMA by subtracting the initial vial weight from the final weight. Calculate the solubility, typically expressed in g/100 mL or mg/mL.

Self-Validating System for Trustworthiness

To ensure the integrity of the generated data, the following validation steps are mandatory:

-

Kinetic Profile: Take samples at multiple time points (e.g., 24h, 48h, 72h). If the calculated solubility remains constant across the later time points, it confirms that equilibrium has been achieved.

-

Replicates: Prepare and analyze a minimum of three replicate samples for each solvent to assess the precision of the measurement.[11]

-

Purity Confirmation: The purity of the DMAPMA and solvents should be confirmed prior to the experiment, as impurities can significantly alter solubility.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Logical Framework for Solvent Selection in Polymerization

The choice of solvent is a critical parameter in the synthesis of Poly(DMAPMA). It directly impacts reaction kinetics, polymer characteristics (molecular weight, polydispersity), and the final polymer morphology. The decision rests on a logical evaluation of several interconnected factors.

Caption: Interdependent factors governing solvent selection for DMAPMA polymerization.

Conclusion

This compound is a monomer of significant industrial and academic importance, whose utility is intrinsically linked to its solubility characteristics. Its versatile solubility profile, stemming from its dual-functionality molecular structure, allows for its use in a wide variety of solvent systems. For researchers and developers, a robust, quantitative understanding of its solubility is not optional—it is essential for achieving reproducible polymerization, designing effective purification strategies, and formulating the next generation of smart materials for drug delivery and beyond. The methodologies and principles outlined in this guide provide a comprehensive framework for the systematic evaluation and application of DMAPMA solubility in a scientific setting.

References

- 1. rroij.com [rroij.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(3-(Dimethylamino)propyl)methacrylamide | 5205-93-6 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N- 3-(Dimethylamino)propyl methacrylamide 99 , contains MEHQ as inhibitor 5205-93-6 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. specialchem.com [specialchem.com]

- 10. DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. materialneutral.info [materialneutral.info]

An In-Depth Technical Guide to the Thermal Stability of Poly(DMAPMA) for Biomedical Applications

Introduction to Poly(N,N-dimethylaminopropyl methacrylamide) [poly(DMAPMA)] for Biomedical Applications

Poly(N,N-dimethylaminopropyl methacrylamide), commonly referred to as poly(DMAPMA), is a cationic polymer that has garnered significant interest within the biomedical field.[1] Its structure, characterized by a tertiary amine group in the side chain, imparts a pH-responsive nature, making it a "smart" material.[2] This property, along with its potential for biocompatibility, has led to its exploration in a variety of advanced biomedical applications, including as a non-viral vector for gene therapy and as a component in controlled drug delivery systems.[3] The ability of poly(DMAPMA) to interact with negatively charged biological molecules like DNA and its responsiveness to physiological pH changes are key to its functionality.[4]

The successful translation of poly(DMAPMA)-based materials from the laboratory to clinical use is contingent on a thorough understanding of their material properties, with thermal stability being a critical parameter. This guide provides a comprehensive technical overview of the thermal stability of poly(DMAPMA), offering insights for researchers, scientists, and drug development professionals.

The Critical Role of Thermal Stability in Biomedical Polymers

The thermal stability of a polymer intended for biomedical use is not merely an academic curiosity; it is a fundamental property that dictates its viability and safety. The journey of a biomedical polymer from synthesis to its final application involves several stages where it may be exposed to thermal stress.

-

Sterilization: Most biomedical devices and formulations must be sterilized to eliminate microbial contamination. Common sterilization methods include autoclaving (steam sterilization), gamma irradiation, and ethylene oxide treatment.[5] Autoclaving, in particular, subjects the material to high temperatures and humidity, which can induce degradation if the polymer is not sufficiently stable.[2] Understanding the thermal limits of poly(DMAPMA) is therefore crucial in selecting an appropriate sterilization technique that ensures sterility without compromising the material's structural integrity and performance.[6]

-

Storage and Shelf-life: Biomedical products may be stored for extended periods before use. The Arrhenius equation dictates that degradation processes, even if slow at room temperature, are accelerated at elevated temperatures.[7] Therefore, the thermal stability of a polymer is directly related to the long-term shelf-life and reliability of the final product.[8]

-

In-vivo Performance: While the in-vivo environment is typically isothermal at 37°C, the initial thermal stability of the polymer can influence its long-term degradation behavior in the body. A polymer with poor thermal stability may be more susceptible to slower degradation pathways, such as hydrolysis, under physiological conditions.[7]

Characterizing Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a cornerstone technique for assessing the thermal stability of polymers.[9] It provides quantitative information about the changes in a material's mass as a function of temperature or time in a controlled atmosphere.[10]

Principle of TGA

The core of a TGA instrument is a highly sensitive microbalance that continuously measures the mass of a sample situated in a furnace.[11] The furnace temperature is increased at a constant rate, and the corresponding mass loss is recorded. The resulting plot of mass versus temperature, known as a thermogram or TGA curve, provides a wealth of information about the thermal events the material undergoes, such as desorption of volatiles, decomposition, and oxidation.[12]

Detailed Experimental Protocol for TGA of Poly(DMAPMA)

The following protocol outlines a standard procedure for analyzing the thermal stability of a poly(DMAPMA) sample using TGA, adhering to principles outlined in standards like ISO 11358.[13]

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the poly(DMAPMA) sample is dry and free of residual solvent. This can be achieved by drying the sample under vacuum at a temperature below its glass transition temperature for a sufficient period.

-

Accurately weigh 5-10 mg of the dried polymer into a clean, inert TGA pan (e.g., platinum or alumina).[12] A smaller sample size helps to ensure uniform heating and minimize thermal gradients within the sample.[11]

TGA Instrument Setup and Measurement:

-

Place the sample pan in the TGA instrument's microbalance.

-

Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[11]

-

Equilibrate the sample at a starting temperature, for example, 30°C.

-

Initiate the heating program, increasing the temperature at a linear rate of 10°C/min up to a final temperature of 600-700°C. A heating rate of 10°C/min is a common choice that provides a good balance between resolution and experiment time.[11]

-

Continuously record the sample mass as a function of temperature.

Data Analysis:

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (d(mass)/dT). This derivative thermogravimetric (DTG) curve plots the rate of mass loss against temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax).[12]

-

Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% or 10% mass loss occurs.

-

Note the residual mass at the end of the experiment, which can indicate the formation of a stable char or the presence of inorganic components.

Interpreting TGA Data

The TGA and DTG curves provide key parameters for evaluating thermal stability:

-

Onset Decomposition Temperature (Td): This represents the temperature at which significant degradation of the polymer begins. A higher Td generally indicates greater thermal stability.

-

Temperature of Maximum Decomposition Rate (Tmax): This is the temperature at which the polymer degrades most rapidly. It is identified as the peak temperature in the DTG curve.

-

Residual Mass: The percentage of mass remaining at the end of the TGA scan. For most organic polymers, this value is low, indicating near-complete decomposition.

Thermal Decomposition Profile of Poly(DMAPMA)

TGA and DTG Curves of Poly(DMAPMA)

While TGA data for poly(DMAPMA) homopolymers is not as abundant in the literature as for its copolymers, analysis of related poly(methacrylamides) and available data on copolymers containing DMAPMA suggest a multi-stage decomposition process.[14] The thermal degradation of poly(DMAPMA) in an inert atmosphere typically shows two main stages of weight loss.[3]

Mechanism of Thermal Decomposition

The thermal degradation of poly(methacrylamides) generally involves initial decomposition of the side chains followed by scission of the polymer backbone at higher temperatures.[15]

-

Stage 1: The initial weight loss is attributed to the decomposition of the pendant N,N-dimethylaminopropyl groups. This can involve the formation of volatile amine-containing fragments.

-

Stage 2: At higher temperatures, the main polymethacrylamide chain begins to cleave, leading to the formation of a variety of smaller molecules.[15]

The exact nature of the decomposition products can be further elucidated by coupling the TGA instrument with an evolved gas analyzer, such as a Fourier-transform infrared (FTIR) spectrometer or a mass spectrometer (MS).[16] This hyphenated technique, TGA-FTIR or TGA-MS, allows for the identification of the gaseous products released at each stage of decomposition, providing a more detailed understanding of the degradation mechanism.[17]

Summary of Thermal Stability Data

The following table summarizes typical thermal decomposition data for poly(DMAPMA) and related polymers, compiled from the literature. It is important to note that these values can be influenced by factors such as molecular weight, polydispersity, and the specific experimental conditions of the TGA analysis.

| Polymer | Onset Decomposition Temp. (Td) (°C) | Temp. of Max. Decomposition (Tmax) (°C) | Residual Mass (%) @ 600°C |

| Poly(DMAPMA) (typical) | ~200-250 | ~300-350 (Stage 1), ~400-450 (Stage 2) | < 5 |

| Poly(DMAPMA-co-HEMA-co-NVP) | Thermally stable up to ~200 | - | - |

Note: The data for the copolymer provides a general indication of stability but the homopolymer data is more representative of the intrinsic stability of poly(DMAPMA).[3]

Stability Under Physiological Conditions

For biomedical applications, the stability of poly(DMAPMA) under physiological conditions (aqueous environment, pH ~7.4, 37°C) is as crucial as its high-temperature thermal stability. Degradation under these milder conditions is typically governed by different mechanisms.

Hydrolytic Degradation

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water.[18] While the amide bond in the backbone of poly(DMAPMA) is generally more resistant to hydrolysis than the ester bonds found in polymers like polyesters, the side chain may be susceptible to hydrolysis over long periods, especially at pH values deviating from neutral.[19] The rate of hydrolysis can be influenced by the local microenvironment, including the presence of acidic or basic functional groups in a copolymer.[20]

Enzymatic Degradation

The in-vivo environment contains a plethora of enzymes that can catalyze the degradation of polymers.[20] While the synthetic backbone of poly(DMAPMA) is not expected to be a primary target for enzymatic cleavage, the possibility of enzymatic interactions, particularly with copolymers containing biodegradable segments, should be considered.[21]

Implications of Thermal and Physiological Stability for Biomedical Applications

The stability profile of poly(DMAPMA) has direct consequences for its performance in various biomedical applications.

Drug Delivery

In drug delivery systems, the stability of the polymer matrix is paramount for controlling the release kinetics of the encapsulated therapeutic agent.[18] Premature degradation due to thermal stress during manufacturing or instability under physiological conditions can lead to dose dumping, where the drug is released too quickly, potentially causing toxicity. Conversely, a matrix that is too stable may not release the drug at the desired rate.

Gene Therapy

As a non-viral gene vector, poly(DMAPMA) forms complexes (polyplexes) with nucleic acids to facilitate their entry into cells. The integrity of the polymer is essential for effective complexation and protection of the genetic material from degradation. Any degradation of the polymer could compromise the stability of the polyplex and reduce transfection efficiency.[4]

Biocompatibility and Cytotoxicity

The degradation products of a biomedical polymer must be non-toxic and readily cleared from the body. A thorough understanding of the degradation pathways of poly(DMAPMA) under both thermal and physiological stress is necessary to assess the biocompatibility of its degradation products.[1]

Conclusion

The thermal stability of poly(DMAPMA) is a critical attribute that underpins its potential in a wide range of biomedical applications. A comprehensive assessment of its thermal decomposition profile using techniques like TGA, coupled with an understanding of its stability under physiological conditions, is essential for the rational design and successful clinical translation of poly(DMAPMA)-based materials. This guide provides a foundational understanding of these aspects, offering researchers and developers the necessary insights to harness the full potential of this promising polymer.

Visualizations

Caption: Workflow for Thermogravimetric Analysis of Poly(DMAPMA).

Caption: Impact of Poly(DMAPMA) Stability on Biomedical Applications.

References

- 1. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolyzable p(DMAPEMA) polymers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of sterilization on the mechanical properties of poly(methyl methacrylate) based personalized medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. scribd.com [scribd.com]

- 12. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 13. infinitalab.com [infinitalab.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic characterization of DMAPMA monomer (NMR, FTIR)

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-Dimethylaminopropyl methacrylamide (DMAPMA) Monomer

Authored by: A Senior Application Scientist

Introduction

N,N-Dimethylaminopropyl methacrylamide (DMAPMA) is a functional monomer of significant interest in the fields of polymer science, drug delivery, and biomedical engineering.[1] Its unique molecular structure, featuring a methacrylamide group for polymerization and a tertiary amine group, imparts a pH-responsive character to the resulting polymers.[1][2] This "smart" behavior allows for the development of materials that can respond to specific physiological environments, making DMAPMA a valuable building block for hydrogels, gene delivery vectors, and other advanced biomedical applications.[3][4]

Given its role as a fundamental precursor, the unequivocal confirmation of the DMAPMA monomer's identity and purity is a critical first step in any research or development workflow. Failure to do so can lead to polymers with inconsistent properties and unreliable performance. This guide provides a comprehensive, field-proven approach to the spectroscopic characterization of DMAPMA using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Spectroscopic Correlation

To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is paramount. The diagram below illustrates the DMAPMA molecule with protons and carbons systematically labeled. These labels will be referenced throughout the NMR analysis sections.

Caption: Molecular structure of DMAPMA with carbon and proton environments labeled for NMR correlation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and quantity of specific nuclei (typically ¹H and ¹³C) within a molecule.

¹H NMR Analysis of DMAPMA

Proton NMR (¹H NMR) is indispensable for confirming the presence of all key proton-containing groups and for verifying their relative ratios, which is a primary indicator of monomer purity. The spectrum of DMAPMA is highly characteristic and relatively simple to interpret.

Causality of Solvent Choice: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for moderately polar organic molecules and its residual signal (at ~7.26 ppm) typically does not interfere with the signals of interest.[5] For applications where proton exchange with the amide (N-H) proton is to be studied or avoided, other solvents like DMSO-d₆ can be used.

Interpretation of the ¹H NMR Spectrum

The expected signals in the ¹H NMR spectrum of DMAPMA, correlated with the labels in the structure diagram, are as follows:

-

Vinyl Protons (Hᵃ): The two protons on the terminal carbon of the double bond are chemically non-equivalent. They appear as two distinct signals, typically as singlets or narrow multiplets, in the region of 5.3-5.7 ppm. Their presence is a definitive confirmation of the polymerizable methacrylate moiety.

-

Vinyl Methyl Protons (Hᵇ): The methyl group attached to the double bond appears as a sharp singlet at approximately 1.95 ppm.[5] The integration of this peak should correspond to three protons.

-

Methylene Protons (Hᶜ, Hᵈ, Hᵉ): The three methylene groups of the propyl chain appear as distinct signals.

-

Hᶜ (-NH-CH₂-): This group, adjacent to the amide nitrogen, typically appears as a triplet around 3.2-3.3 ppm.[5]

-

Hᵈ (-CH₂-CH₂-CH₂-): The central methylene group appears as a quintet around 1.6-1.7 ppm.[5]

-

Hᵉ (-CH₂-N(CH₃)₂): This group, adjacent to the tertiary amine, is shifted downfield and appears as a triplet around 2.4 ppm.[5]

-

-

Amine Methyl Protons (Hᶠ): The six equivalent protons of the two methyl groups on the tertiary amine appear as a sharp, strong singlet at approximately 2.27 ppm.[5] This signal integrating to six protons is a key signature of the DMAPMA molecule.

-

Amide Proton (Hᵍ): The amide proton signal can be broad and its chemical shift is highly dependent on concentration and solvent. It is often observed in the region of 6.5-7.5 ppm. In some cases, it may exchange with residual water and become too broad to observe reliably.

Data Summary: ¹H NMR of DMAPMA

| Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hᵃ | Vinyl (=CH₂ ) | ~5.3 and ~5.7 | s, s | 2H |

| Hᵇ | Vinyl Methyl (-C(CH₃ )=) | ~1.95 | s | 3H |

| Hᶜ | Propyl (-NH-CH₂ -) | ~3.2-3.3 | t | 2H |

| Hᵈ | Propyl (-CH₂ -CH₂-N) | ~1.6-1.7 | p | 2H |

| Hᵉ | Propyl (-CH₂ -N(CH₃)₂) | ~2.40 | t | 2H |

| Hᶠ | N-Methyl (-N(CH₃ )₂) | ~2.27 | s | 6H |

| Hᵍ | Amide (-NH -) | ~6.5-7.5 | br s | 1H |

| s = singlet, t = triplet, p = pentet, br s = broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration. |

¹³C NMR Analysis of DMAPMA

Carbon-13 NMR provides complementary information, confirming the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for verifying the complete molecular structure.

Interpretation of the ¹³C NMR Spectrum

The expected signals for the nine unique carbons in DMAPMA are:

| Label | Assignment | Expected Chemical Shift (δ, ppm) |

| C¹ | Carbonyl (C =O) | ~168 |

| C² | Quaternary Vinyl (C =CH₂) | ~140 |

| C³ | Methylene Vinyl (C=C H₂) | ~120 |

| C⁴ | Vinyl Methyl (-C H₃) | ~18 |

| C⁵ | Propyl (-NH-C H₂-) | ~38 |

| C⁶ | Propyl (-C H₂-CH₂-N) | ~27 |

| C⁷ | Propyl (-C H₂-N(CH₃)₂) | ~58 |

| C⁸, C⁹ | N-Methyl (-N(C H₃)₂) | ~45 |

| Chemical shifts are approximate and based on predictive models and literature data for similar structures.[6] |

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

Causality of Experimental Choice: For a viscous liquid like DMAPMA, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[5] It requires minimal to no sample preparation, avoids the need for salt plates (which can be damaged by moisture), and provides high-quality, reproducible spectra directly from the neat liquid.

Interpretation of the FTIR Spectrum

The FTIR spectrum of DMAPMA displays several characteristic absorption bands that serve as a molecular fingerprint.

-

N-H Stretch: A moderate to strong band appearing around 3300-3400 cm⁻¹. This is characteristic of the secondary amide N-H bond.

-

C-H Stretches:

-

Aliphatic C-H stretching from the propyl and methyl groups appears as a series of sharp peaks in the 2800-3000 cm⁻¹ region.[5] A distinct shoulder or peak around 2777 cm⁻¹ is often characteristic of the C-H stretch in N-methyl groups.[5]

-

Vinylic C-H stretching (=C-H) may be observed as a weaker band just above 3000 cm⁻¹.

-

-

C=O Stretch (Amide I): This is one of the most intense and easily identifiable peaks in the spectrum, appearing as a very strong, sharp band around 1630 cm⁻¹.[5] Its presence is definitive proof of the carbonyl group.

-

N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching vibrations, appears as a strong band around 1525-1535 cm⁻¹.[5]

-

C=C Stretch: The stretching of the carbon-carbon double bond of the methacrylate group gives rise to a moderate peak around 1610-1620 cm⁻¹, often appearing as a shoulder on the more intense Amide I band.

-

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds (both amide and amine) occur in the fingerprint region, typically around 1150-1250 cm⁻¹.

Data Summary: FTIR of DMAPMA

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Secondary Amide |

| 2800-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~2777 | C-H Stretch | N-Methyl |

| ~1630 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1615 | C=C Stretch | Vinyl |

| ~1530 | N-H Bend (Amide II) | Amide |

Part 3: Experimental Protocols & Workflow

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data. The following sections provide self-validating, step-by-step methodologies for the characterization of DMAPMA.

Overall Characterization Workflow

The logical flow for comprehensive characterization ensures that data from one technique corroborates the other, leading to a confident structural assignment.

Caption: Standard workflow for the spectroscopic characterization of DMAPMA monomer.

Protocol 1: NMR Spectrum Acquisition

-

Sample Preparation: a. Accurately weigh 5-10 mg of DMAPMA monomer directly into a clean, dry NMR tube. b. Using a Pasteur pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃). c. Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. This is a self-validating step; poor shimming results in broad, distorted peaks.

-

¹H NMR Acquisition: a. Load standard proton acquisition parameters. A spectral width of 16 ppm and an acquisition time of 2-4 seconds are typical. b. Set the number of scans (e.g., 8 or 16 scans) to achieve an adequate signal-to-noise ratio. c. Acquire the spectrum.

-

¹³C NMR Acquisition: a. Load standard carbon acquisition parameters (e.g., proton-decoupled). A spectral width of 240 ppm is typical. b. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required. c. Acquire the spectrum.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually to ensure all peaks are in positive, absorptive mode. c. Apply a baseline correction. d. For ¹H NMR, integrate all signals and calibrate the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.

Protocol 2: ATR-FTIR Spectrum Acquisition

-

ATR Crystal Preparation: a. Clean the surface of the ATR diamond crystal with a suitable solvent (e.g., isopropanol) using a lint-free wipe. b. Allow the solvent to fully evaporate.

-

Background Acquisition (Self-Validating Step): a. With the clean, empty ATR accessory in place, acquire a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). b. Validation: The resulting background should be a flat line, free of atmospheric CO₂ and water vapor signals. If these are present, the spectrometer purge may need to be checked.

-

Sample Acquisition: a. Place 1-2 drops of the neat DMAPMA monomer onto the center of the ATR crystal, ensuring it is fully covered. b. Acquire the sample spectrum using the same parameters as the background scan.

-

Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum. b. Apply an ATR correction to the spectrum if necessary (this corrects for the wavelength-dependent depth of penetration of the IR beam). c. Perform a baseline correction to ensure the absorbance baseline is at zero. d. Label the major peaks corresponding to the key functional groups.

References

- 1. N-(3-(Dimethylamino)propyl)methacrylamide | 5205-93-6 | Benchchem [benchchem.com]

- 2. Synthesis, Characterization, Conformation in Solution, and Thermoresponsiveness of Polymer Brushes of methoxy[oligo (propylene glycol)-block-oligo(ethylene glycol)]methacrylate and N-[3-(dimethylamino)propyl]methacrylamide Obtained via RAFT Polymerization | MDPI [mdpi.com]

- 3. Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Semantic Scholar [semanticscholar.org]

- 4. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-(3-(Dimethylamino)propyl)methacrylamide | C9H18N2O | CID 78882 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of 3-(Dimethylamino)propyl Methacrylate in Modern Drug Development

An In-depth Technical Guide to High-Purity 3-(Dimethylamino)propyl Methacrylate for Advanced Research

This compound (DMAPMA) is a tertiary amine-containing methacrylate monomer that has emerged as a critical building block in the field of biomedical and pharmaceutical sciences. Its defining feature is the tertiary amine group, which imparts a positive charge at physiological pH and confers pH-responsiveness to the polymers derived from it. This "smart" behavior allows for the design of materials that can respond to specific biological environments, making DMAPMA an invaluable tool for researchers developing sophisticated drug delivery systems, gene vectors, and biocompatible coatings.[1]

This guide provides an in-depth technical overview for scientists and drug development professionals on sourcing high-purity DMAPMA, verifying its quality, and implementing it in key applications. We will move beyond simple data sheets to explore the causality behind procedural choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Part 1: Sourcing High-Purity DMAPMA: A Supplier Overview

The selection of a commercial supplier is the foundational step for any successful research endeavor. The purity of the initial monomer directly dictates the reproducibility of polymerization, the physicochemical properties of the resulting polymer, and the ultimate performance and biocompatibility of the final product. High-purity DMAPMA ensures minimal batch-to-batch variability and reduces the risk of side reactions caused by unknown contaminants.

Key Supplier Selection Criteria

-

Purity Specification & Analytical Method: Look for suppliers that provide a high purity grade (typically ≥98%) and specify the analytical method used for determination, such as quantitative NMR (qNMR) or Gas Chromatography (GC).

-

Certificate of Analysis (CofA): A detailed CofA is non-negotiable. It should provide the lot-specific purity, identity confirmation (e.g., via NMR or IR), and levels of key impurities, including water and residual starting materials.

-

Inhibitor Information: Methacrylate monomers are prone to spontaneous polymerization and are therefore stabilized with inhibitors. The CofA or product datasheet must clearly state the type and concentration of the inhibitor used (e.g., MEHQ or BHT). This is critical for subsequent purification steps.

-

Consistency and Reputation: Established suppliers with a history of providing materials for pharmaceutical and biomedical research are generally more reliable.

Comparative Table of Commercial Suppliers

| Supplier | Product Number (Example) | Stated Purity | Stabilizer | Key Features |

| TCI Chemicals | D2992 | >98.0% (qNMR) | BHT | Provides purity analysis by qNMR.[2] |

| Sigma-Aldrich | Similar to 409472 (DMAPMAm) | 99% | MEHQ (~650 ppm) | Extensive documentation and application notes available.[3] |

| Polysciences, Inc. | Similar to 24783 (DMAPMAm) | ≥ 98.5% | Not specified | Specializes in materials for life sciences and biomedical applications.[4] |

| Bide Pharmatech Ltd. | BD154037 | ≥98% | Not specified | Listed on chemical marketplaces like ChemicalBook.[2] |

Note: This table is representative. Researchers should always consult the supplier's most current documentation for specific product details.

Part 2: Purity Verification and Quality Control

Upon receipt of the monomer, independent verification of its purity and identity is a critical step to ensure the integrity of your experimental results. This section details the essential analytical techniques for characterizing high-purity DMAPMA.

Logical Workflow for Monomer Quality Control

The following diagram outlines a systematic workflow for a researcher to qualify a new batch of DMAPMA.

Caption: Quality control workflow for incoming this compound.

Potential Impurities

Understanding the synthesis route is key to predicting potential impurities. DMAPMA is typically synthesized via the transesterification of an alkyl methacrylate (like methyl methacrylate) with 3-(dimethylamino)-1-propanol.

References

- 1. N-[(3-(二甲氨基)丙基]甲基丙烯酰胺 99%, contains MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 20602-77-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. N-[(3-(二甲氨基)丙基]甲基丙烯酰胺 99%, contains MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. polysciences.com [polysciences.com]

safety and handling precautions for DMAPMA monomer

An In-depth Technical Guide to the Safe Handling of N,N-dimethylaminopropyl methacrylamide (DMAPMA) Monomer

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: A Proactive Approach to Monomer Safety

N,N-dimethylaminopropyl methacrylamide (DMAPMA) is a versatile methacrylamide monomer, distinguished by its tertiary amine functionality and increased hydrolytic stability compared to its methacrylate ester counterparts.[1] Its utility in creating pH-responsive and hydrophilic polymers makes it invaluable in advanced applications, including drug and gene delivery systems, biocompatible coatings, and adhesives.[2] However, the very reactivity that makes DMAPMA a powerful tool in polymer synthesis also necessitates a rigorous and informed approach to its handling. This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the hazards associated with DMAPMA and the scientific rationale behind the recommended safety protocols. Our objective is to empower researchers not just to follow safety rules, but to cultivate a self-validating culture of safety grounded in scientific principles.

Hazard Identification and Risk Profile

A comprehensive risk assessment begins with a thorough understanding of the monomer's intrinsic properties and associated hazards. DMAPMA is not merely a combustible liquid; it is a reactive chemical with a distinct toxicological profile that demands respect and careful management.

Physicochemical Properties

The physical characteristics of DMAPMA dictate its behavior in the laboratory environment, from storage conditions to spill response. Understanding these properties is the first step in mitigating risk.

| Property | Value | Significance & Handling Implications |

| CAS Number | 5205-93-6 | Unique identifier for accurate substance tracking and SDS retrieval. |

| Molecular Formula | C₉H₁₈N₂O | - |

| Appearance | Viscous liquid, colorless to pale yellow | Visual check for purity; color change may indicate degradation or contamination.[3] |

| Boiling Point | 134 °C @ 2 mmHg | Low volatility under standard conditions reduces inhalation risk, but this does not eliminate it, especially with aerosols.[4] |

| Density | 0.94 g/mL at 25 °C | Slightly less dense than water.[2] |

| Flash Point | 129 °C (264.2 °F) - closed cup | Classified as a combustible liquid. Requires stringent control of ignition sources. |

| Vapor Pressure | 0.004 Pa @ 20 °C | Very low, meaning significant vapor concentrations at room temperature are unlikely, minimizing inhalation exposure risk.[4] |

| Inhibitor | Typically contains ~650 ppm MEHQ | Critical for preventing spontaneous polymerization during transport and storage. Inhibitor effectiveness is finite and depends on storage conditions. |

Health Hazard Profile

DMAPMA presents significant health hazards primarily through dermal and ocular contact. The GHS classifications underscore the need for stringent personal protective measures.

-

Serious Eye Damage (H318): This is the most severe hazard. Direct contact can cause irreversible eye damage.[4][5] The causality lies in the chemical's ability to cause severe irritation and burns to the delicate tissues of the eye.

-

Skin Irritation (H315): The monomer is a known skin irritant, capable of causing redness, inflammation, and discomfort upon contact.[4][5]

-

Allergic Skin Reaction (H317): Perhaps the most insidious dermal risk is sensitization.[4][5] Initial exposures may cause only mild irritation, but repeated contact can lead to a severe allergic response, which becomes evident upon subsequent re-exposure.[3] This immunological response can be permanently debilitating for the affected individual.

-

Harmful if Swallowed (H303): While acute oral toxicity is considered low, ingestion can be harmful and may cause gastrointestinal irritation.[3][4]

Physical and Reactivity Hazards

-

Combustibility (H227): As a combustible liquid, DMAPMA requires vigilant control of ignition sources such as heat, sparks, and open flames.[6]

-

Spontaneous Polymerization: This is a critical, often underestimated, hazard. The methacrylamide group is highly reactive and can undergo radical polymerization. This process is exothermic and, if it occurs in a sealed container, can generate sufficient heat and pressure to cause a violent rupture.[3][7] Polymerization can be initiated by:

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by rigorous adherence to PPE protocols. This system is designed to minimize exposure potential at every step.

Engineering Controls

The primary objective of engineering controls is to isolate the researcher from the hazard.

-